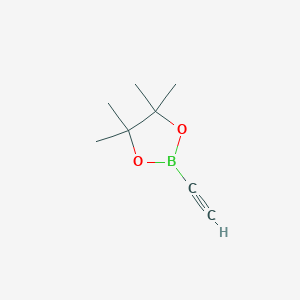

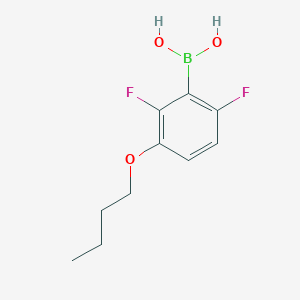

3-Butoxy-2,6-difluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Butoxy-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of a butoxy group and two fluorine atoms ortho to the boronic acid functional group. While the specific compound is not directly studied in the provided papers, related structures such as trifluoromethylphenylboronic acids and difluorophenylboronic acids have been investigated for their structural and chemical properties, which can provide insights into the behavior of 3-butoxy-2,6-difluorophenylboronic acid .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organoboranes or borate intermediates. Although the exact synthesis of 3-butoxy-2,6-difluorophenylboronic acid is not detailed in the provided papers, similar compounds are often synthesized through borylation reactions or via the conversion of corresponding halides to boronic acids using metal-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents attached to the aromatic ring. For instance, the presence of electron-withdrawing groups such as fluorine can affect the acidity and the ability to form dimeric structures through hydrogen bonding . The butoxy group in 3-butoxy-2,6-difluorophenylboronic acid is expected to introduce steric hindrance, which may influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds. The ortho-substituent in boronic acids can play a significant role in such reactions by affecting the coordination of reactants to the boron atom . The difluorophenyl group in the compound of interest may also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly influenced by their molecular structure. The introduction of fluorine atoms can increase acidity and resistance to protodeboronation, as seen in trifluoromethylphenylboronic acids . The dimeric structures formed through hydrogen bonding are crucial for the stability and reactivity of these compounds. The butoxy group in 3-butoxy-2,6-difluorophenylboronic acid is likely to affect the solubility and boiling point of the compound due to its alkyl chain.

科学的研究の応用

1. Crystallization Control in Phenylboronic Acids

- Research on 2,6-Dimethoxyphenylboronic acid, a structurally related compound, showed that surfactants can control the crystallization of metastable forms in phenylboronic acids, which may have implications for 3-Butoxy-2,6-difluorophenylboronic acid as well (Semjonova & Be̅rziņš, 2022).

2. Spectroscopic Characterization of Phenylboronic Acids

- Studies on 3,5-difluorophenylboronic acid (a compound similar to the one ) utilized various spectroscopic techniques such as FT-IR, FT-Raman, and NMR, providing a framework that could be applicable to the spectroscopic analysis of 3-Butoxy-2,6-difluorophenylboronic acid (Karabacak et al., 2014).

3. Synthesis of Functionalized Arylboronic Acids

- An ortho-lithiated derivative of protected phenylboronic acid was used to synthesize various ortho-functionalized arylboronic acids, demonstrating a methodology potentially applicable to the synthesis of derivatives of 3-Butoxy-2,6-difluorophenylboronic acid (Da̧browski et al., 2007).

4. Electrochemical Applications

- Research into electrochemical properties of phenylboronic acids and their derivatives can offer insights into the electrochemical applications of 3-Butoxy-2,6-difluorophenylboronic acid. For instance, studies have explored the electrochemical behavior of phenylboronic acid derivatives in lithium-ion batteries (Chen & Amine, 2007).

5. Antibacterial Properties

- The antibacterial properties of (trifluoromethoxy)phenylboronic acids have been investigated, which could inform research on the biological activity of 3-Butoxy-2,6-difluorophenylboronic acid (Adamczyk-Woźniak et al., 2021).

6. Antioxidant Activity Analysis

- Understanding the antioxidant activity of phenylboronic acids and their derivatives is crucial. Studies on methods for determining antioxidant activity could be relevant for analyzing 3-Butoxy-2,6-difluorophenylboronic acid's antioxidant properties (Gulcin, 2020).

特性

IUPAC Name |

(3-butoxy-2,6-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJYMUNYLKIETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584620 |

Source

|

| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-2,6-difluorophenylboronic acid | |

CAS RN |

849062-15-3 |

Source

|

| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。